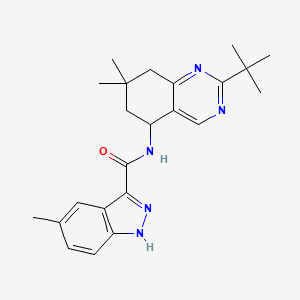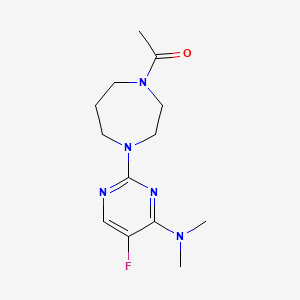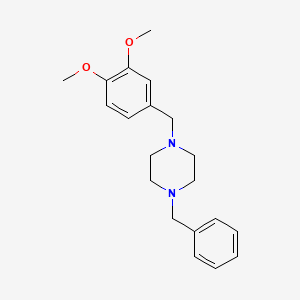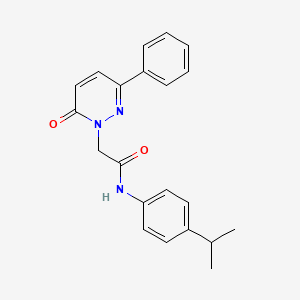![molecular formula C20H23F2N5O B5626668 N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-(2-ethyl-1H-imidazol-1-yl)propanamide](/img/structure/B5626668.png)
N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-(2-ethyl-1H-imidazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-(2-ethyl-1H-imidazol-1-yl)propanamide” is a complex organic compound featuring a combination of several functional groups, including pyrazole, imidazole, and propanamide. Such compounds are of interest in the synthesis of pharmaceuticals due to their potential biological activities.
Synthesis Analysis
The synthesis of related pyrazole derivatives involves multiple steps, starting from base pyrazole compounds. For example, the synthesis of N-substituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides and -propanamines indicates a complex synthesis pathway, starting from 4-benzoyloxy-3,5-diphenyl-1H-pyrazole or 4-acetoxy-1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole for similar compounds (Bruno et al., 1991).
Molecular Structure Analysis
The molecular structure of such compounds can be complex, featuring intramolecular interactions responsible for stabilization. Quantum chemical calculations, including density functional theory (DFT) methods, are often used to optimize the molecular structure and predict properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) (Sivakumar et al., 2020).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be influenced by their functional groups. For instance, pyrazole derivatives are known for their potential in forming hydrogen bonds and π-π stacking interactions, contributing to their chemical stability and reactivity in various conditions (Kumarasinghe et al., 2009).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, can be determined through experimental methods such as X-ray diffraction. For example, the crystal structure of related compounds reveals information about molecular conformation and intermolecular interactions, essential for understanding the compound's physical behavior (Kariuki et al., 2021).
Chemical Properties Analysis
Chemical properties like acidity, basicity, and reactivity towards other chemicals depend significantly on the compound's molecular structure. For instance, the presence of imidazole and pyrazole rings in a compound can impart unique chemical properties, such as the ability to act as ligands in complexation reactions or their reactivity in nucleophilic substitution reactions (Palombo et al., 2019).
Propriétés
IUPAC Name |
N-[1-[1-(2,4-difluorophenyl)-5-methylpyrazol-4-yl]ethyl]-3-(2-ethylimidazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N5O/c1-4-19-23-8-10-26(19)9-7-20(28)25-13(2)16-12-24-27(14(16)3)18-6-5-15(21)11-17(18)22/h5-6,8,10-13H,4,7,9H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGHJDKBWSUHNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CCC(=O)NC(C)C2=C(N(N=C2)C3=C(C=C(C=C3)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-1-(4-morpholinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5626608.png)
![(4S)-3-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5626617.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B5626621.png)
![8-(2-thienylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5626622.png)


![4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide](/img/structure/B5626637.png)




![2-(3-methoxypropyl)-8-(2-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5626672.png)
![2-chloro-N-[4-(4-cyanophenoxy)phenyl]benzamide](/img/structure/B5626686.png)
![2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5626693.png)